tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate
Description
tert-Butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate (CAS: Not explicitly provided in evidence; molecular formula: C₁₃H₂₀N₂O₃, molecular weight: 252.32) is a carbamate-protected amine derivative with a methoxy-substituted aromatic core . It serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and PROTACs (proteolysis-targeting chimeras), where its amino group facilitates further functionalization . The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing solubility and stability during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)11(7-9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGINQUVNUVLJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Substitution Reaction: The preparation of tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate typically involves the reaction of a protected aniline with tert-butyl chloroformate.
Deprotection: The protecting group in the intermediate is then removed by adding a basic solution with hydrofluoric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution reactions, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in the preparation of N-Boc-protected anilines .
Biology:
- Utilized in the synthesis of biologically active molecules .
- Acts as a building block for the development of pharmaceuticals .
Medicine:
- Involved in the synthesis of drug candidates and active pharmaceutical ingredients .
- Used in the development of compounds with potential therapeutic applications .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, making the NH2 group non-nucleophilic . This allows for selective reactions to occur without interference from the amine group .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenated derivatives of tert-butyl benzylcarbamates are widely explored for their electronic and steric effects in ligand-receptor interactions. Key examples include:
- tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) : Synthesized via reductive amination (General Procedure A) with 4-bromo-3-methoxybenzaldehyde, yielding a white solid. This compound was further functionalized to 42g (3-methoxy-4-(4-methylthiazol-5-yl)benzylcarbamate) with a 16% yield, highlighting the challenge of introducing bulky substituents in the meta position .
- tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e) : Exhibits dual halogen substitution (Br at C4, Cl at C3), synthesized via a similar route. The presence of electron-withdrawing halogens reduces nucleophilicity at the aromatic ring, impacting subsequent cross-coupling reactions .
Methoxy and Fluoro Substituents
Methoxy and fluoro groups modulate electronic properties and metabolic stability:
- tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) : Achieved a high yield (77%) via Suzuki-Miyaura coupling, attributed to the fluorine atom’s ortho-directing effect enhancing regioselectivity .
- tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate : The trifluoromethyl group increases lipophilicity (logP ~2.8), improving membrane permeability in drug candidates .
Amino and Heterocyclic Derivatives
Biological Activity
Tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may act as an inhibitor for key enzymes involved in neurodegenerative processes, particularly in Alzheimer's disease models.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on β-secretase and acetylcholinesterase, which are critical in the formation of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies show that it can prevent amyloid-beta aggregation, potentially reducing neurotoxicity .
- Cell Viability : In studies involving astrocyte cells exposed to amyloid-beta, treatment with this compound improved cell viability significantly compared to untreated controls. This suggests a protective effect against oxidative stress induced by amyloid-beta .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl(4-hydroxyphenyl)carbamate | Hydroxyl group instead of amino | Exhibits different solubility and reactivity |
| Tert-butyl(3-amino-4-methoxyphenyl)carbamate | Different position of amino and methoxy groups | May have distinct biological activities |
| Tert-butyl(4-amino-2-methoxyphenol) | Similar phenolic structure | Potentially different pharmacokinetics |
These comparisons illustrate how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.
Study 1: In Vitro Evaluation
In a controlled laboratory setting, this compound was tested for its ability to inhibit amyloid-beta aggregation. Results indicated an 85% inhibition at concentrations of 100 μM, suggesting strong potential for therapeutic applications in Alzheimer's disease prevention .
Study 2: In Vivo Assessment
An in vivo model using scopolamine-induced oxidative stress demonstrated that while the compound showed some protective effects on astrocytes, the results were less pronounced than those observed with established treatments like galantamine. This highlights the need for further investigation into bioavailability and efficacy within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
